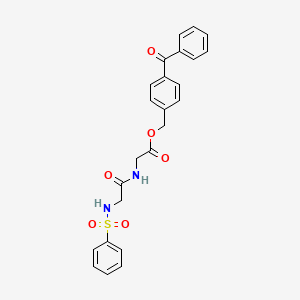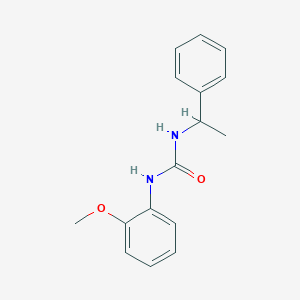![molecular formula C22H17BrClN3O2 B4163064 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163064.png)
7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol
Descripción general
Descripción
7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol, also known as BPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIQ is a quinoline derivative that possesses remarkable biological activities, including antimicrobial, antiviral, anticancer, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol is not fully understood; however, it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and cell death. 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has been shown to have various biochemical and physiological effects on cells and tissues. 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol induces DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. Moreover, 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has been found to modulate the immune response by enhancing the production of cytokines and chemokines, leading to the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol is also easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol is its potential toxicity towards normal cells, which requires careful optimization of the dosage and exposure time.
Direcciones Futuras
There are several future directions for the research on 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol. One of the areas of interest is the development of 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol-based drug delivery systems for targeted cancer therapy. Another direction is the investigation of the synergistic effects of 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol with other drugs or compounds to enhance its therapeutic potential. Furthermore, the development of 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol derivatives with improved pharmacokinetic properties and reduced toxicity is an area of active research. Finally, the use of 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol as a fluorescent probe for the detection of other biomolecules and chemical species is an area of potential application.
Aplicaciones Científicas De Investigación
7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has been extensively investigated for its potential applications in various scientific fields. In the field of medicine, 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has shown promising results as an antimicrobial agent against various bacterial and fungal strains. It has also exhibited potent antiviral activity against herpes simplex virus and hepatitis B virus. Moreover, 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has demonstrated significant anticancer and antitumor activities by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
In addition to its medicinal applications, 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has also been studied for its potential use in the field of materials science. 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has been incorporated into metal-organic frameworks (MOFs) to enhance their catalytic activity towards various chemical reactions. Furthermore, 7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol has been used as a fluorescent probe for the detection of metal ions in water and biological samples.
Propiedades
IUPAC Name |
7-[(5-bromo-2-methoxyphenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClN3O2/c1-29-18-8-7-13(23)11-15(18)20(27-19-6-2-3-9-25-19)16-12-17(24)14-5-4-10-26-21(14)22(16)28/h2-12,20,28H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXWEYLSDBHGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(2-biphenylyloxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162981.png)


![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)

![5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163013.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163020.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163025.png)
![N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163041.png)
![4-chloro-N-(1-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163051.png)
![N-(4-nitrophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163058.png)
![4-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4163065.png)
![isopropyl 4-(3-chlorophenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163073.png)